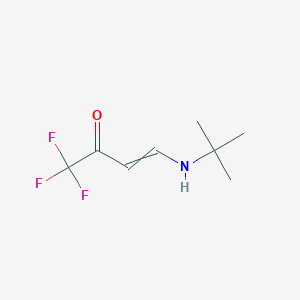
2-Chloro-1-(5-methylthiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(5-methylthiophen-2-yl)ethanone is a chemical compound with the CAS Number: 31772-42-61. It has a molecular weight of 174.651 and its IUPAC name is 2-chloro-1-(5-methyl-2-thienyl)ethanone1. It is stored at a temperature of 4°C and has a purity of 95%1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone. However, it’s worth noting that similar compounds are often used as intermediates in the synthesis of other chemicals2.Molecular Structure Analysis
The InChI code for 2-Chloro-1-(5-methylthiophen-2-yl)ethanone is 1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H31. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-1-(5-methylthiophen-2-yl)ethanone. However, similar compounds are often used as intermediates in various chemical reactions2.Physical And Chemical Properties Analysis
2-Chloro-1-(5-methylthiophen-2-yl)ethanone is a powder1. It has a melting point of 50-52°C1.Scientific Research Applications
Synthesis and Characterization
2-Chloro-1-(5-methylthiophen-2-yl)ethanone serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. A notable synthesis involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding a product with a significant yield of 73.96% (Yang, 2010). The compound's vibrational and electronic properties have been extensively studied using density functional theory (DFT), providing insight into its stability and reactivity through natural bond analysis (Rao et al., 2018).
Biotransformation and Enantioselective Synthesis
Biotransformation using a new Acinetobacter sp. isolate has been applied for the enantioselective synthesis of a chiral intermediate of Miconazole, highlighting the compound's potential in biocatalysis and asymmetric reduction. This process achieved an 83.2% yield with an enantiomeric excess (ee) of greater than 99.9%, offering a novel route for drug synthesis with high stereoselectivity (Miao et al., 2019).
Antimicrobial Activity
Research into the antimycotic activity of derivatives of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone has revealed promising results. Specifically, (benzo[b]thienyl)methyl ethers of this compound have shown significant antifungal activity, underscoring its potential in developing new antimycotic agents (Raga et al., 1992).
Molecular Docking and Structure-Activity Relationship
Further exploration of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone derivatives has involved molecular docking studies to understand their interaction with biological targets. Such studies are crucial for designing molecules with desired biological activities, including antitubercular agents and cholinesterase inhibitors, which can lead to new therapeutic agents (Wanjari, 2020).
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H3351. These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335)1.
Future Directions
The future directions for this compound are not readily available. However, given its use as an intermediate in chemical synthesis, it may find applications in the development of new materials or pharmaceuticals.
Please note that this information is based on the data available and may not be fully comprehensive. For more detailed information, please refer to the relevant chemical safety datasheets or consult with a chemical professional.
properties
IUPAC Name |
2-chloro-1-(5-methylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSTLPOEOWEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407041 |
Source


|
| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-methylthiophen-2-yl)ethanone | |
CAS RN |
31772-42-6 |
Source


|
| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

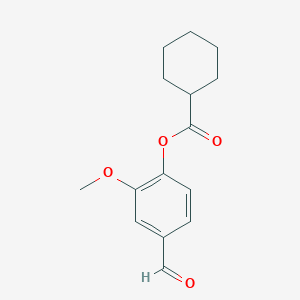
![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)
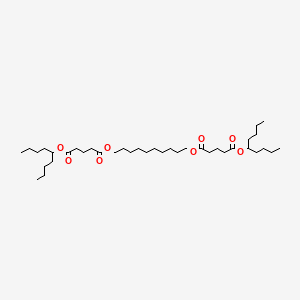
![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)
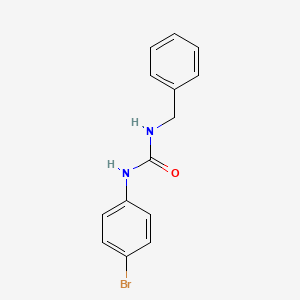
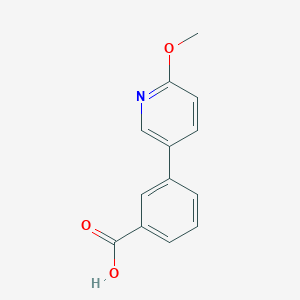
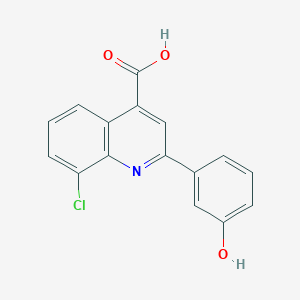
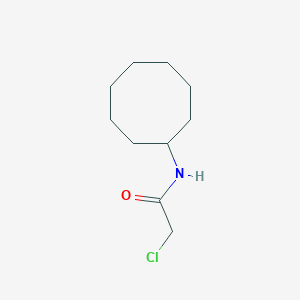
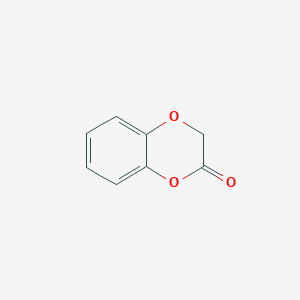
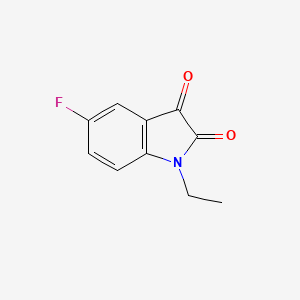
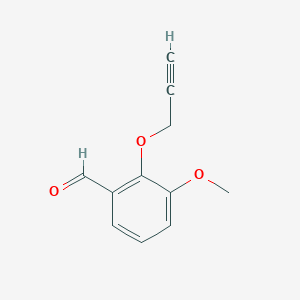
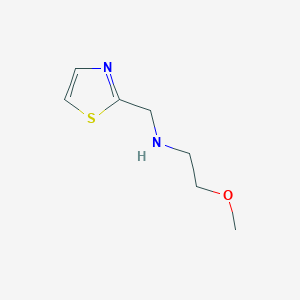
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)
